Pericosine C

CAS No.:

Cat. No.: VC1938452

Molecular Formula: C9H14O6

Molecular Weight: 218.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O6 |

|---|---|

| Molecular Weight | 218.2 g/mol |

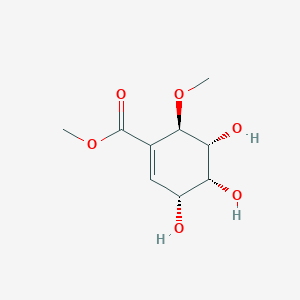

| IUPAC Name | methyl (3R,4R,5R,6R)-3,4,5-trihydroxy-6-methoxycyclohexene-1-carboxylate |

| Standard InChI | InChI=1S/C9H14O6/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3,5-8,10-12H,1-2H3/t5-,6-,7-,8-/m1/s1 |

| Standard InChI Key | VUQJXZNNVAWIKZ-WCTZXXKLSA-N |

| Isomeric SMILES | CO[C@H]1[C@@H]([C@@H]([C@@H](C=C1C(=O)OC)O)O)O |

| Canonical SMILES | COC1C(C(C(C=C1C(=O)OC)O)O)O |

Introduction

Structural Characteristics

Molecular Structure and Stereochemistry

Pericosine C features a cyclohexene core structure with multiple functional groups, including hydroxyl groups, a carboxyl moiety, and a chlorine atom at the C6 position. The compound possesses multiple stereocenters that contribute to its complex three-dimensional structure and biological activity. The precise configuration of these stereocenters plays a crucial role in determining the compound's interaction with biological targets and its resulting pharmacological effects.

One of the most intriguing aspects of Pericosine C is its occurrence in nature as an enantiomeric mixture, as confirmed by detailed stereochemical analyses . The difference in specific rotation between natural Pericosine C and the synthetic compound led researchers to conclude that the natural product exists as a mixture of enantiomers rather than a single stereoisomer . This finding has significant implications for understanding the biosynthesis of these compounds and their biological activities.

Enantiomeric Nature

Research by Usami and colleagues has definitively established that natural Pericosine C exists as an enantiomeric mixture through chiral HPLC analysis . The investigators employed specialized chiral columns (CHIRALPAK® AY-H) suitable for the separation of racemic carbasugars to conduct direct enantioseparation of synthetic racemic Pericosine C . Comparison with the natural product confirmed the enantiomeric mixture hypothesis, providing a rare example of the application of direct chiral HPLC analysis to intact carbasugars .

Biological Activities

Cytotoxic Properties

Pericosine C exhibits significant cytotoxic activity against various cancer cell lines, with particular efficacy against P388 lymphocytic leukemia cells . Comparative studies of different pericosines have shown varying levels of cytotoxicity, with Pericosine C demonstrating an ED50 value of 10.5 μg/mL against P388 cells . This cytotoxic activity, although less potent than that of Pericosine A (ED50: 0.1 μg/mL), indicates potential anti-cancer properties that warrant further investigation .

The table below summarizes the cytotoxic activities of various pericosines against P388 lymphocytic leukemia cells:

| Compound | ED50 (μg/mL) |

|---|---|

| Pericosine A | 0.1 |

| Pericosine B | 4.0 |

| Pericosine C | 10.5 |

| Pericosine D | 3.0 |

| Pericosine E | 15.5 |

This comparative analysis highlights the structure-activity relationships within the pericosine family, with Pericosine C showing moderate cytotoxicity compared to other members . The differences in potency can be attributed to variations in stereochemistry and functional group arrangements that affect molecular interactions with cellular targets.

Isolation and Synthesis

Natural Sources and Extraction

Pericosine C is naturally produced by the marine fungus Periconia byssoides OUPS-N133, which was originally isolated from the sea hare Aplysia kurodai . The isolation of this compound typically involves cultivation of the fungus, extraction of the metabolites, and subsequent purification using various chromatographic techniques. The complex nature of these procedures and the relatively low abundance of the compound in natural sources have motivated synthetic approaches to obtain larger quantities for research and potential applications.

Synthetic Methodologies

Comparative Analysis with Other Pericosines

Structural Relationships

Pericosine C shares core structural features with other members of the pericosine family while exhibiting distinct stereochemical configurations that influence its biological properties . The key differences among pericosines lie in the stereochemistry of their hydroxyl groups, the position and orientation of the chlorine atom, and the configuration of the carboxyl moiety. These structural variations result in different three-dimensional arrangements that affect molecular recognition and binding to biological targets.

The biosynthetic relationship between pericosines has been the subject of research interest, with evidence suggesting that Pericosine E may be biologically synthesized from Pericosines A and B . This biosynthetic pathway indicates the potential interconnectedness of these compounds in the producing organism and suggests that Pericosine C may also play a role in this metabolic network.

Activity Spectrum Comparison

As illustrated in the earlier table of ED50 values, the cytotoxic potency of Pericosine C (10.5 μg/mL) is lower than that of Pericosines A, B, and D, but higher than that of Pericosine E . This comparative activity profile highlights the influence of stereochemical configurations on biological activity and provides a foundation for structure-based design of more potent analogues.

Research on pericosine derivatives has demonstrated that the stereochemistry at C-6 has a significant influence on cytotoxicity . For instance, synthetic (+)-pericosine B showed lower activity (ED50: 17.8 μg/mL) than natural pericosine B (ED50: 4 μg/mL), underscoring the importance of specific stereochemical configurations for optimal biological activity . These findings provide valuable insights for the development of Pericosine C derivatives with enhanced potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume